5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a carbamoylmethyl group linked to a 3-methylphenyl ring. Position 4 contains a phenyl-substituted carboxamide, while position 5 bears an amino group. This scaffold is part of a broader class of triazole-based molecules studied for diverse biological activities, including antimicrobial, anticancer, and SOS response inhibition properties .
The compound’s design optimizes interactions with biological targets, such as LexA repressor in bacterial SOS response pathways. Modifications to the aryl and carboxamide substituents enhance target specificity and metabolic stability compared to earlier analogs like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide, which lacks the 3-methylphenyl and phenyl groups .
Properties
IUPAC Name |
5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-12-6-5-9-14(10-12)20-15(25)11-24-17(19)16(22-23-24)18(26)21-13-7-3-2-4-8-13/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOCLXJPSFMCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with phenyl isocyanate to yield the desired triazole derivative. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a triazole ring, which is known for its biological activity. The specific structure includes:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Triazole ring : Imparts unique properties that enhance its pharmacological effects.
- Carbamoyl and phenyl groups : These substituents can influence the compound's lipophilicity and biological activity.
Anticancer Applications
Recent studies have highlighted the potential of this compound in anticancer therapies. For instance:
- Mechanism of Action : The triazole moiety has been associated with the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
-
Case Studies :
- A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective growth inhibition .
- Another research highlighted the synthesis of similar triazole derivatives that showed promising results against multiple cancer types, suggesting a potential lead for drug development .
Data Table: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 25 | Apoptosis induction |
| Triazole B | HCT116 | 30 | Cell cycle arrest |
| Triazole C | HeLa | 20 | Apoptosis induction |
Antimicrobial Applications
The compound also shows promise in antimicrobial applications. Its structural features allow it to interact with microbial targets effectively.
Case Studies:
- Research into related triazole compounds has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the triazole structure can enhance antimicrobial properties .
Data Table: Antimicrobial Activity of Related Triazole Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Triazole D | Staphylococcus aureus | 15 µg/ml | Effective |
| Triazole E | Escherichia coli | 10 µg/ml | Effective |
Mechanism of Action
The mechanism of action of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may include modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their biological properties:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Aryl Groups at Position 1: The 3-methylphenyl group in the target compound improves hydrophobic interactions with LexA compared to simpler carbamoylmethyl or 4-methylphenyl substituents . In contrast, 2-fluorophenyl (3o) and quinolin-2-yl groups enhance Wnt/β-catenin pathway modulation . Carboxamide Substituents: Phenyl at position 4 (target compound) provides balanced lipophilicity, while bulkier groups like naphthalen-2-yl (3q) or dichlorophenyl (antiproliferative analogs) enhance target specificity in cancer models .
Synthesis Methods :
- The target compound and analogs like 3o–3q are synthesized via Cu-catalyzed azide-alkyne cycloaddition (General Procedure B) .
- N-Substituted derivatives (e.g., 5-methyl-1-(4-methylphenyl) analogs) employ thionyl chloride-mediated activation of carboxylic acids followed by amine coupling .
Pharmacological Profiles :
- SOS Response Inhibition : The target compound’s 3-methylphenyl group enhances LexA binding affinity over the parent scaffold, reducing bacterial mutagenesis .
- Anticancer Activity : Dichlorophenyl and dimethoxyphenyl substituents at position 4 correlate with selective cytotoxicity in renal and CNS cancers .
Biological Activity
The compound 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including anti-inflammatory, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific triazole derivative, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Triazole Ring : Contributes to the compound's biological activity.
- Amino Group : Enhances solubility and reactivity.
- Carbamoyl Group : May influence interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that triazole derivatives exhibit IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 5.2 |
| Triazole B | HeLa (Cervical Cancer) | 3.8 |
| This compound | TBD | TBD |
Antimicrobial Activity
Triazoles are also known for their antifungal properties. The compound's structural features suggest it may inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. Preliminary assays showed promising results against Candida albicans and Aspergillus niger .
The mechanism through which triazoles exert their biological effects often involves:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes such as cytochrome P450, affecting steroid biosynthesis in fungi.
- Disruption of Cell Membrane Integrity : Some derivatives may alter membrane permeability, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives similar to our compound demonstrated that modifications to the phenyl ring significantly enhance cytotoxicity in cancer cells. The introduction of electron-donating groups increased the potency against MCF-7 cells by up to 50% compared to unsubstituted analogs .
Case Study 2: Antifungal Activity
In vitro studies have shown that triazole compounds can inhibit the growth of Candida species at concentrations as low as 10 µg/mL. The tested compound was evaluated alongside established antifungal agents like fluconazole, showing comparable efficacy .
Q & A
Q. Pitfalls :
- Byproduct Formation : Monitor via TLC and purify using silica gel chromatography .
- Moisture Sensitivity : Conduct reactions under nitrogen atmosphere .
Advanced: How can researchers address contradictory bioactivity data across cell lines or enzymatic assays?
Answer:
Contradictions may arise from:
- Cell Line Variability : Test activity in multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (IC₅₀ ± SEM) .
- Assay Conditions : Optimize ATP concentrations in kinase assays to avoid false negatives .
Q. Methodological Recommendations :
- Dose-Response Curves : Use 8–10 concentration points with triplicate measurements .
- Target Engagement Studies : Employ thermal shift assays (TSA) to confirm direct binding .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
Low bioavailability is common due to poor solubility and metabolic instability. Strategies include:
- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release .
Q. Supporting Data :
| Strategy | Bioavailability Increase | Reference |
|---|---|---|
| PEGylated Prodrug | 3.5-fold (rat model) | |
| PLGA Nanoparticles | 70% plasma retention (24h) |
Advanced: How can computational methods elucidate the compound’s mechanism of action?
Answer:
Q. Key Findings from Similar Compounds :
- Triazole derivatives show high affinity for ATP-binding pockets (ΔG ≈ -9.5 kcal/mol) .
- Methylphenyl groups enhance hydrophobic interactions in binding pockets .
Advanced: What analytical techniques validate structural integrity and purity?
Answer:
- NMR : Confirm regiochemistry of the triazole ring (¹H NMR: δ 8.2–8.5 ppm for NH groups) .
- LC-MS : Monitor purity (>95%) with ESI+ mode (m/z 378.2 [M+H]⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3%) .
Basic: What biological targets are plausible based on structural analogs?
Answer:
Analog studies suggest potential targets:
- Enzymes : Carbonic anhydrase IX (Ki ≈ 12 nM) and HDACs .
- Receptors : G-protein-coupled receptors (GPCRs) due to aryl/heteroaryl motifs .
Q. Methodological Validation :
- Kinase Profiling : Use Eurofins KinaseScan® panel (≥400 kinases) .
- qPCR : Measure downstream gene expression (e.g., p21 for HDAC inhibition) .
Advanced: How to optimize SAR for enhanced selectivity?
Answer:
Structure-Activity Relationship (SAR) optimization involves:
Substitution at 3-Methylphenyl : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme affinity .
Triazole Modifications : Introduce bulkier substituents (e.g., cyclopentyl) to reduce off-target effects .
Q. Methodology :
- CRISPR Knockout : Validate target dependency in isogenic cell lines .
- Metabolomics : Identify unintended pathway modulation via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
